[(4aR,6R,7R,8R,8aS)-7-acetamido-6-bis(phenylmethoxy)phosphoryloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] (3R)-3-phenylmethoxytetradecanoate
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Overview
Description
The compound “[(4aR,6R,7R,8R,8aS)-7-acetamido-6-bis(phenylmethoxy)phosphoryloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] (3R)-3-phenylmethoxytetradecanoate” is a complex organic molecule featuring multiple functional groups, including acetamido, bis(phenylmethoxy)phosphoryloxy, and phenylmethoxytetradecanoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting from simpler precursors. Key steps may include:
- Formation of the hexahydropyrano[3,2-d][1,3]dioxin ring system through cyclization reactions.
- Introduction of the acetamido group via acylation reactions.
- Phosphorylation to introduce the bis(phenylmethoxy)phosphoryloxy group.
- Esterification to attach the phenylmethoxytetradecanoate moiety.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the phenylmethoxy groups.
Reduction: Reduction of the acetamido group to an amine.
Substitution: Nucleophilic substitution reactions at the phosphoryloxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
- Oxidation may yield phenolic derivatives.
- Reduction may produce amine derivatives.
- Substitution may result in the replacement of the phosphoryloxy group with other functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology
Medicine
May exhibit biological activity, making it a candidate for therapeutic research.
Industry
Could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Compounds with similar ring systems, such as hexahydropyrano derivatives.
- Molecules with acetamido and phosphoryloxy groups.
Uniqueness
The combination of functional groups in this compound may confer unique properties, such as enhanced reactivity or specific biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C50H64NO11P |
---|---|
Molecular Weight |
886.0 g/mol |
IUPAC Name |
[(4aR,6R,7R,8R,8aS)-7-acetamido-6-bis(phenylmethoxy)phosphoryloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] (3R)-3-phenylmethoxytetradecanoate |
InChI |
InChI=1S/C50H64NO11P/c1-3-4-5-6-7-8-9-10-23-32-43(55-34-39-24-15-11-16-25-39)33-45(53)60-48-46(51-38(2)52)50(59-44-37-56-49(61-47(44)48)42-30-21-14-22-31-42)62-63(54,57-35-40-26-17-12-18-27-40)58-36-41-28-19-13-20-29-41/h11-22,24-31,43-44,46-50H,3-10,23,32-37H2,1-2H3,(H,51,52)/t43-,44-,46-,47-,48-,49?,50-/m1/s1 |
InChI Key |
IQOIXVIXULVSOS-LCXIMRDUSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)O[C@@H]1[C@H]([C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(=O)C)OCC6=CC=CC=C6 |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(=O)C)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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